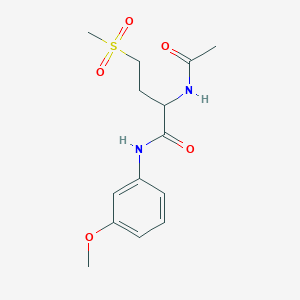

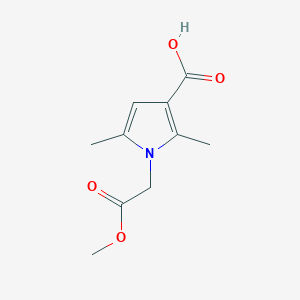

6-(4-Methylthiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

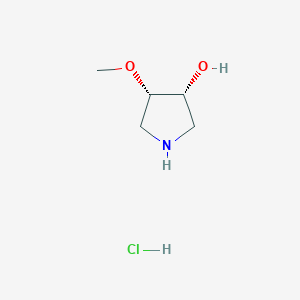

“4-Methylthiophene-2-carbonyl chloride” is a chemical compound with the empirical formula C6H5ClOS . It’s commonly used in proteomics research .

Molecular Structure Analysis

The molecular structure of “4-Methylthiophene-2-carbonyl chloride” consists of carbon ©, hydrogen (H), chlorine (Cl), oxygen (O), and sulfur (S) atoms .Chemical Reactions Analysis

While specific chemical reactions involving “4-Methylthiophene-2-carbonyl chloride” are not available, it’s known that thiophene derivatives can undergo reactions through a radical pathway .Physical And Chemical Properties Analysis

“4-Methylthiophene-2-carbonyl chloride” is a solid at room temperature with a density of 1.2873 g/mL at 25 °C . It has a refractive index of 1.581 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound 6-(4-Methylthiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile and its derivatives have been explored in various scientific research areas, particularly in the synthesis of complex molecules with potential biological activities. One research avenue involves the synthesis of derivatives incorporating with a 1H-benzo-triazole moiety or 1,3,4-thiadiazole derivatives, which have been tested for antimicrobial and antifungal activities. The structural establishment of these compounds relies heavily on analytical and spectral data, indicating a focused interest in exploring the compound's chemical properties and potential applications in medical chemistry (Al-Omran, El-Khair, & Mohareb, 2002).

Another area of research involves the facile synthesis of 1,6‐naphthyridin‐2(1H)‐ones and their derivatives, showcasing a novel procedure that emphasizes the compound's versatility in synthesizing various biologically active molecules. This synthesis process, involving reactions with different reagents such as N,N-dimethylformamide dimethyl acetal and ammonium acetate, highlights the compound's utility in creating pharmacologically relevant structures (Singh & Lesher, 1990).

Biological Activity

In the realm of biological activity, the compound has been a precursor in synthesizing a variety of structures with potential biological significance, such as pyrazolo[3,4-b][1,8]naphthyridines and pentaazacyclopenta[b]naphthalenes. These structures were obtained through reactions that involve initial additions to either the cyano or amino group followed by cyclization, demonstrating the compound's foundational role in creating bioactive molecules (Aly, 2006).

Furthermore, research into the synthesis of a new series of pyridine and fused pyridine derivatives involving the compound has led to the discovery of various derivatives with potential biological activities. This includes isoquinoline derivatives and pyrido[2,3-d]pyrimidine derivatives, showcasing the compound's significance in medicinal chemistry and drug discovery (Al-Issa, 2012).

Organic Electronics and Material Science

The compound has also found applications in the field of organic electronics and material science, particularly in the synthesis of conductive polymers and organic field-effect transistors (OFETs). Research in this area explores the synthesis of derivatives and their utilization as active layers in OFETs, highlighting the compound's potential in developing high-performance semiconductors for electronic applications (Takimiya, Kunugi, Toyoshima, & Otsubo, 2005).

Safety And Hazards

Propriétés

IUPAC Name |

6-(4-methylthiophene-2-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-9-4-13(21-8-9)15(20)18-3-2-12-11(7-18)5-10(6-16)14(19)17-12/h4-5,8H,2-3,7H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGNTOBVHIIQIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methylthiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2922795.png)

![8-allyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922799.png)

![2-(benzylthio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2922806.png)

![2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2922808.png)

![N-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2922810.png)